2,6-Diphenylimidazo[1,2-b]pyridazine
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Overview
Description
2,6-Diphenylimidazo[1,2-b]pyridazine is a heterocyclic compound that features an imidazo-pyridazine core with phenyl groups attached at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenylimidazo[1,2-b]pyridazine typically involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines, which can then be further reacted at the exocyclic amino group with reagents such as acetic anhydride, phenyl isocyanate, and para-tolualdehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenylimidazo[1,2-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the imidazo-pyridazine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to various substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
2,6-Diphenylimidazo[1,2-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Diphenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. For example, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-b]pyridazines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyridazines: These compounds contain a pyridazine ring but lack the imidazo moiety.
Pyridazinones: These derivatives have a similar core but include a keto group at the 3-position
Uniqueness
2,6-Diphenylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of both imidazo and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2,6-Diphenylimidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of various kinases and its implications in treating diseases such as cancer and neurodegenerative disorders.
Chemical Structure and Properties
The chemical structure of this compound consists of an imidazole ring fused with a pyridazine ring, with phenyl groups attached at the 2 and 6 positions. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Kinase Inhibition
One of the primary biological activities of this compound is its ability to inhibit specific protein kinases. Research has demonstrated that this compound exhibits significant inhibitory effects on several kinases involved in critical cellular processes:
- CDK5 and CK1 Inhibition : Studies have shown that derivatives of imidazo[1,2-b]pyridazine, including this compound, are potent inhibitors of cyclin-dependent kinase 5 (CDK5) and casein kinase 1 (CK1), with IC50 values reported to be less than 50 nM for some derivatives . These kinases are crucial in regulating cell cycle progression and neuronal functions.
- CLK1 Inhibition : The compound has also been identified as a selective inhibitor of CLK1 (IC50 < 100 nM), which is implicated in splicing regulation and has potential therapeutic targets in neurodegenerative diseases like Alzheimer's .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The results indicate that it can effectively inhibit tumor cell growth:
- Cell Line Studies : In vitro studies have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low nanomolar range against breast cancer and leukemia cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of imidazo[1,2-b]pyridazines. Modifications at different positions on the imidazo and pyridazine rings can significantly affect their kinase inhibitory potency and selectivity.
Modification | Biological Activity | IC50 (nM) |
---|---|---|
Unmodified | CDK5 | <50 |
3-substituted | CLK1 | <100 |
6-substituted | DYRK1A | 41-130 |
Inhibition of DYRK1A
A notable study focused on synthesizing derivatives targeting DYRK1A using metallo-catalyzed methodologies. Out of 60 synthesized compounds, several showed nanomolar activities against DYRK1A, indicating the potential for developing effective therapeutics for Alzheimer's disease .
Binding Affinity to Amyloid Plaques
Another investigation evaluated the binding affinity of imidazo[1,2-b]pyridazine derivatives to amyloid plaques associated with Alzheimer's disease. The binding affinities ranged significantly based on structural modifications, with some compounds showing high affinities (Ki = 11.0 nM), making them candidates for imaging agents in positron emission tomography (PET) studies .
Properties
CAS No. |
65610-30-2 |
---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2,6-diphenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H13N3/c1-3-7-14(8-4-1)16-11-12-18-19-17(13-21(18)20-16)15-9-5-2-6-10-15/h1-13H |
InChI Key |
LQRIEWUYNCQTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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